ZJ43

説明

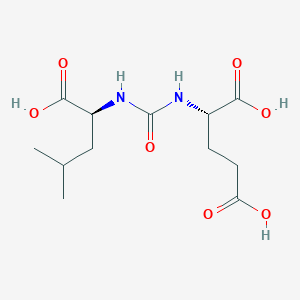

The exact mass of the compound (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGWCSGMXAVYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471136 | |

| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723331-20-2 | |

| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Targets of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of the compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid. This molecule, a urea-based analog of Leucine and glutamic acid (Leu-urea-Glu), is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a key enzyme implicated in prostate cancer progression and a modulator of glutamatergic neurotransmission. This document details the quantitative binding data, experimental protocols for target validation, and the signaling pathways associated with this interaction.

Primary Biological Target: Prostate-Specific Membrane Antigen (PSMA)

The principal biological target of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII) or N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase). PSMA is a type II transmembrane metalloprotease with significant roles in both prostate cancer pathology and neurological function.

Quantitative Inhibition Data

| Compound/Analog | Method | Value |

| Computed Binding Free Energy (Leu-urea-Glu analog) | Molecular Dynamics | -28.0 kcal/mol |

| Analog with modified aliphatic chain (In1) | Experimental (IC50) | 130.3 nM |

| Analog with modified aliphatic chain (In2) | Experimental (IC50) | 318.4 nM |

| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Experimental (IC50) | ~0.3 nM |

| Glutamate | Experimental (IC50) | ~30 µM |

Table 1: Quantitative data for PSMA inhibitors. The computed binding free energy for a Leucine-urea-glutamate analog suggests a high binding affinity. Experimental IC50 values for similar urea-based inhibitors and known standards are provided for comparison.[1][2]

Experimental Protocols

The determination of the inhibitory activity of compounds against PSMA is crucial for drug development. The most common method is the NAALADase enzymatic assay, which measures the hydrolysis of the natural substrate, N-acetyl-aspartyl-glutamate (NAAG).

NAALADase Enzymatic Assay

This protocol outlines the general steps for determining the IC50 or Ki of an inhibitor for PSMA using a radioenzymatic assay.

Objective: To measure the inhibition of PSMA (NAALADase) activity by (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid.

Materials:

-

Recombinant human PSMA or PSMA-expressing cell lysates (e.g., LNCaP cells)

-

[3H]-N-acetyl-aspartyl-glutamate ([3H]NAAG) as the substrate

-

Test inhibitor: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

-

Tris buffer (e.g., 50 mM, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Prepare a solution of [3H]NAAG in Tris buffer.

-

Prepare the PSMA enzyme solution in Tris buffer.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, add the Tris buffer, the test inhibitor at various concentrations (or vehicle control), and the PSMA enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the [3H]NAAG substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.

-

-

Separation of Product from Substrate:

-

Separate the radiolabeled product ([3H]glutamate) from the unreacted substrate ([3H]NAAG) using anion-exchange chromatography or another suitable method.

-

-

Quantification:

-

Add the eluted [3H]glutamate to a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.

-

References

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid binding affinity to GCPII

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid Target: Glutamate Carboxypeptidase II (GCPII / PSMA)

This document provides a comprehensive technical overview of the binding affinity and interaction between the potent inhibitor (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as ZJ-43 , and its target enzyme, Glutamate Carboxypeptidase II (GCPII). GCPII, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG) peptidase or Prostate-Specific Membrane Antigen (PSMA), is a well-validated therapeutic target for neurological disorders and prostate cancer.

Overview of the Inhibitor: ZJ-43

ZJ-43 is a potent, urea-based peptidomimetic inhibitor of GCPII. Its structure is based on the natural substrate of the enzyme, NAAG, featuring a glutamate moiety for specific recognition at the S1' active site and a leucine-like side chain. The urea linkage serves as a hydrolysis-resistant surrogate for the peptide bond, enabling effective and stable inhibition.

Quantitative Binding Affinity Data

ZJ-43 demonstrates high-affinity binding to GCPII and potent inhibition of its enzymatic activity. The key quantitative metrics are summarized below.[1][2]

| Parameter | Value (nM) | Target Enzyme | Description |

| Ki | 0.8 | GCPII | The inhibition constant, representing the intrinsic binding affinity of ZJ-43 to Glutamate Carboxypeptidase II.[1][2] |

| IC50 | 2.4 | GCPII | The half-maximal inhibitory concentration, indicating the concentration of ZJ-43 required to inhibit the hydrolysis of the natural substrate NAAG by 50%.[1][2] |

| Ki | 23 | GCPIII | The inhibition constant for Glutamate Carboxypeptidase III, showing selectivity for GCPII over this related enzyme.[1] |

GCPII Signaling Pathway and Inhibition Mechanism

GCPII is a zinc metalloenzyme that catalyzes the cleavage of the neuropeptide NAAG into N-acetylaspartate (NAA) and glutamate. In various neuropathologies, excessive glutamate can lead to excitotoxicity and neuronal damage. By inhibiting GCPII, ZJ-43 prevents the formation of glutamate from NAAG, thereby reducing excitotoxicity. This mechanism is a key strategy for neuroprotection in conditions like traumatic brain injury and stroke.

Caption: Mechanism of GCPII inhibition by ZJ-43 in the synaptic cleft.

Experimental Protocols

The binding affinity and inhibitory potency of ZJ-43 against GCPII are typically determined using a radioenzymatic assay. This method measures the displacement of a radiolabeled substrate by the inhibitor.

Radioenzymatic Inhibition Assay Protocol

This protocol is adapted from standard methodologies for determining GCPII inhibitor efficacy.[3][4]

-

Enzyme Source: Homogenized membranes from cells stably transfected to express human GCPII are used as the source of the enzyme.

-

Radioligand: [³H]-NAAG (N-acetylaspartyl-[³H]glutamate) is used as the substrate.

-

Reaction Buffer: A standard buffer, such as Tris-HCl (e.g., 50 mM, pH 7.4), often supplemented with divalent cations like CoCl₂ (e.g., 1 mM) to ensure optimal enzyme activity, is used.

-

Assay Procedure: a. A reaction mixture is prepared containing the GCPII-expressing cell membranes, the reaction buffer, and a fixed concentration of [³H]-NAAG (typically near its Km value, e.g., 30 nM). b. The inhibitor, ZJ-43, is added to the mixture across a range of concentrations (e.g., from 1 nM to 100 µM) to generate a dose-response curve. A control reaction with no inhibitor is run to determine 100% enzyme activity. c. The reaction is initiated and incubated at 37°C for a defined period (e.g., 20-30 minutes). d. The reaction is terminated by adding an ice-cold stop buffer, such as a sodium phosphate buffer.

-

Separation and Quantification: a. The product of the reaction, [³H]-glutamate, is separated from the unhydrolyzed [³H]-NAAG substrate. This is commonly achieved using anion-exchange chromatography, for instance, with an AG1-X8 resin column. b. The amount of liberated [³H]-glutamate is quantified using liquid scintillation counting.

-

Data Analysis: a. The percentage of inhibition at each ZJ-43 concentration is calculated relative to the no-inhibitor control. b. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. c. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Caption: Workflow for a typical radioenzymatic assay to determine GCPII inhibition.

References

Structure-Activity Relationship of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid: A Technical Guide for Drug Development Professionals

Abstract

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and prostate cancer. This document provides an in-depth analysis of the structure-activity relationship (SAR) for this class of urea-based inhibitors. We present a comprehensive review of the key structural motifs required for high-affinity binding, supported by quantitative inhibition data. Detailed experimental protocols for the determination of inhibitory activity are provided, and key concepts are visualized through signaling pathway and experimental workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel GCPII inhibitors.

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that plays a crucial role in cellular signaling and metabolism. In the nervous system, GCPII cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate and N-acetylaspartate. Overactivity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity and neuronal damage.[1][2] Consequently, inhibition of GCPII is a promising therapeutic strategy for a range of neurological conditions, including stroke, amyotrophic lateral sclerosis, and neuropathic pain.[2] Furthermore, GCPII is highly expressed on the surface of prostate cancer cells, making it a valuable target for both imaging and targeted therapy of prostate cancer.[1]

The compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid belongs to a class of potent and selective urea-based inhibitors of GCPII. The urea moiety serves as a key zinc-binding group, while the glutamate-like and leucine-like fragments interact with specific pockets within the enzyme's active site. Understanding the structure-activity relationship of this molecular scaffold is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationship (SAR)

The inhibitory potency of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its analogs is determined by the interplay of three key structural components:

-

P1' Moiety (Glutamate-like): This portion of the inhibitor binds to the S1' subsite of GCPII, which is highly specific for glutamate. The (S)-stereochemistry and the presence of both the α- and γ-carboxylates are critical for high-affinity binding.

-

Zinc-Binding Group (Urea): The central urea linkage is crucial for coordinating with the active site zinc ions (Zn²⁺) and interacting with key amino acid residues, such as Tyr552 and His553.[2]

-

P1 Moiety (Leucine-like): This part of the molecule occupies the S1 subsite of the enzyme. Modifications to this region can significantly impact inhibitor potency and selectivity.

Modifications of the P1' (Glutamate-like) Moiety

The S1' pocket of GCPII is highly selective for glutamate.[3] Key interactions involve the α- and γ-carboxylates of the glutamate moiety.

-

Stereochemistry: The (S)-configuration at the α-carbon of the glutamate moiety is essential for potent inhibition. The corresponding (R)-epimers are typically inactive.[3]

-

Carboxylate Groups: Both the α- and γ-carboxylate groups are critical for forming a network of polar interactions within the S1' pocket. Removal or modification of these groups leads to a significant loss of inhibitory activity.

Modifications of the P1 (Leucine-like) Moiety

The S1 pocket is more accommodating to structural diversity compared to the S1' pocket. This allows for modifications to tune the physicochemical properties of the inhibitor, such as lipophilicity, which can influence cell permeability and pharmacokinetic profiles.

Quantitative SAR Data

The following table summarizes the inhibitory potencies of selected urea-based GCPII inhibitors, highlighting the impact of structural modifications.

| Compound ID | P1' Moiety | P1 Moiety | Ki (nM) | IC50 (nM) | Reference |

| 1 | L-Glutamate | L-Leucine | - | 0.06 | [2] |

| 2 | L-Glutamate | L-Phenylalanine | - | 17 | [2] |

| 3 | L-Glutamate | L-Tyrosine | - | 0.5 | [2] |

| 4 | L-Glutamate | L-Homoglutamate | 47 | - | [4] |

| 5 | L-Glutamate | L-Lysine | 15.25 | - | [4] |

Experimental Protocols

The determination of GCPII inhibitory activity is typically performed using enzymatic assays. The following are detailed protocols for commonly employed methods.

Fluorescence-Based Inhibition Assay

This assay measures the inhibition of GCPII activity using a fluorogenic substrate.

Materials:

-

Recombinant human GCPII

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu labeled with fluorescein)

-

Test inhibitors

-

Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Stop solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile

-

96-well microplate

-

Plate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitors in the assay buffer.

-

In a 96-well plate, add a solution of recombinant human GCPII (final concentration ~0.02 nM) to each well.

-

Add the test inhibitor solutions to the wells and pre-incubate for 10 minutes at 37°C.[5]

-

Initiate the enzymatic reaction by adding the fluorescently labeled Glu-Glu substrate (final concentration ~100 nM).[5]

-

Incubate the reaction mixture for 15 minutes at 37°C.[5]

-

Terminate the reaction by adding the stop solution.[5]

-

Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorophore used).

-

Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Radioenzymatic Inhibition Assay

This method utilizes a radiolabeled substrate to quantify enzyme activity.

Materials:

-

Recombinant human GCPII

-

Radiolabeled substrate (e.g., ³H-NAAG)

-

Test inhibitors

-

Assay buffer: 40 mM Tris-HCl, 1 mM CoCl₂, pH 7.4

-

Stop solution: 0.1 M sodium phosphate buffer, pH 7.5

-

Ion-exchange resin (e.g., AG1X8)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitors in the assay buffer.

-

In a reaction tube, combine the assay buffer, recombinant human GCPII (final concentration ~40 pM), and the test inhibitor.[6]

-

Initiate the reaction by adding the ³H-NAAG substrate (final concentration ~30 nM).[6]

-

Incubate the reaction mixture at 37°C for 25 minutes.[6]

-

Stop the reaction by adding the ice-cold stop solution.[6]

-

Separate the cleaved radiolabeled glutamate from the unreacted substrate using an ion-exchange resin.[6]

-

Quantify the amount of radioactive glutamate product using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 or Ki values as described for the fluorescence-based assay.

Visualizations

Signaling Pathway of GCPII in Neurological Context

Caption: GCPII hydrolyzes NAAG, increasing extracellular glutamate levels.

Experimental Workflow for GCPII Inhibition Assay

Caption: A generalized workflow for determining GCPII inhibitory activity.

Logical Relationship of Inhibitor Binding

Caption: Key interactions between the inhibitor and the GCPII active site.

Conclusion

The structure-activity relationship of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its analogs provides a clear framework for the design of novel GCPII inhibitors. The critical pharmacophoric elements include the (S)-glutamate moiety for anchoring in the S1' pocket, the urea linker for zinc coordination, and a variable P1 group that can be modified to optimize physicochemical and pharmacokinetic properties. The experimental protocols and conceptual diagrams presented in this guide offer valuable tools for researchers in this field. Continued exploration of the SAR of these compounds will undoubtedly lead to the development of potent and selective GCPII inhibitors for the treatment of neurological diseases and prostate cancer.

References

- 1. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid discovery and synthesis

An In-depth Technical Guide on the Synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, also known as Glu-ureido-Leu, is a ureido-linked dipeptide derivative of L-glutamic acid and L-leucine. The replacement of a natural peptide bond with a urea or ureido linkage is a significant strategy in medicinal chemistry. This modification can confer several advantages, including enhanced proteolytic stability, improved pharmacokinetic properties, and altered receptor binding and signaling characteristics.[1][2]

Ureido-containing peptides have garnered considerable interest, particularly as inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-established target for the imaging and therapy of prostate cancer.[3][4] The core structure of many potent PSMA inhibitors is a Glu-ureido-based motif.[3][5] Furthermore, the introduction of a ureido linkage into bioactive peptides, such as GLP-1 analogues, has been shown to prolong their in vivo activity by modulating receptor signaling and trafficking.[1]

This technical guide provides a comprehensive overview of a plausible synthetic approach for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, based on established solid-phase synthesis methodologies for related ureido peptides.[3]

Synthetic Approach: Solid-Phase Synthesis

The synthesis of Glu-ureido-Leu can be efficiently achieved using a solid-phase peptide synthesis (SPPS) approach. This methodology offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification of the final product. The key steps involve the attachment of the first protected amino acid to a solid support, followed by the formation of the urea linkage and subsequent cleavage from the resin.

Experimental Protocol

The following protocol is adapted from the solid-phase synthesis of Glu-ureido-Lys (EUK) and is applicable for the synthesis of Glu-ureido-Leu.[3][5]

1. Resin Loading:

-

Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).

-

Add Fmoc-L-Glu(OtBu)-OH and N,N-diisopropylethylamine (DIPEA) to the resin suspension.

-

Agitate the mixture at room temperature for 2 hours.

-

Cap any unreacted sites on the resin using methanol.

-

Wash the resin sequentially with DMF, DCM, and methanol and dry under vacuum.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the glutamic acid residue.

-

Monitor the deprotection using a Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

3. Isocyanate Formation:

-

Suspend the resin in anhydrous DCM and cool to 0°C.

-

Add a solution of triphosgene in anhydrous DCM, followed by DIPEA, maintaining the temperature at 0°C.

-

Stir the reaction mixture for several hours at 0°C.

-

Monitor the formation of the isocyanate intermediate using on-bead FT-IR spectroscopy (a characteristic peak appears around 2270 cm⁻¹).

-

Wash the resin with anhydrous DCM.

4. Urea Bond Formation:

-

Add a solution of H-L-Leu-OtBu·HCl and DIPEA in anhydrous DCM to the isocyanate-functionalized resin.

-

Agitate the mixture at room temperature overnight.

-

Monitor the completion of the reaction using a Kaiser test (will be negative upon completion).

-

Wash the resin with DCM and DMF.

5. Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the tert-butyl protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge and wash the precipitate with cold diethyl ether.

6. Purification:

-

Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white solid.

Synthetic Workflow Diagram

Caption: Solid-phase synthesis workflow for Glu-ureido-Leu.

Quantitative Data

| Parameter | Value |

| Resin Loading | 0.8 mmol/g |

| Crude Purity | > 85% (by HPLC) |

| Final Purity | > 95% (by HPLC) |

| Overall Yield | 30-40% |

| Mass Spectrometry | [M+H]⁺ calculated and found |

Note: This data is for the synthesis of a related compound and should be used for estimation purposes only.

Biological Context and Signaling

While the specific biological activity of Glu-ureido-Leu is not extensively documented, the introduction of a ureido linkage can significantly impact the interaction of a peptide with its biological target. For instance, in GLP-1 analogues, replacing an amino acid with a ureido residue can lead to biased signaling, where the modified peptide preferentially activates certain downstream pathways over others. This can result in a more desirable therapeutic profile, such as prolonged glucose-lowering effects with reduced receptor internalization.[1]

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a ureido-peptide analogue exhibits biased agonism at a G-protein coupled receptor (GPCR), a common target for peptide hormones.

Caption: Biased agonism of a ureido-peptide at a GPCR.

Conclusion

The synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid represents a valuable application of ureido-peptide chemistry. While specific discovery and characterization data for this exact molecule are sparse, established solid-phase synthesis protocols for related compounds provide a clear and efficient pathway for its preparation. The unique properties conferred by the ureido linkage, such as enhanced stability and the potential for modulated biological activity, make such compounds highly attractive for research in drug discovery and development, particularly in areas like cancer targeting and metabolic diseases. Further investigation into the biological effects of Glu-ureido-Leu is warranted to fully elucidate its therapeutic potential.

References

- 1. Ureidopeptide GLP-1 analogues with prolonged activity in vivo via signal bias and altered receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic radiosynthesis of a 18F-Glu-Ureido-Lys ligand for the prostate-specific membrane antigen (PSMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid (ZJ-43) for Prostate Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate cancer remains a significant global health challenge, necessitating the development of novel therapeutic and diagnostic strategies. A promising target in this landscape is the Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells. (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as ZJ-43 , is a potent and specific small-molecule inhibitor of PSMA. This technical guide provides a comprehensive overview of ZJ-43, its mechanism of action, and its application in prostate cancer research, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

ZJ-43 serves as a crucial tool for researchers investigating the role of PSMA in prostate cancer progression and for the development of novel PSMA-targeted imaging agents and therapeutics. Its high affinity and specificity for PSMA make it an invaluable reference compound for competitive binding assays and for validating the target engagement of new drug candidates.

Mechanism of Action of ZJ-43

ZJ-43 is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), the enzyme also known as PSMA. It is a transition-state analogue inhibitor that binds with high affinity to the active site of PSMA, preventing the hydrolysis of its natural substrates. One of the key substrates of PSMA in the nervous system is N-acetylaspartylglutamate (NAAG). In the context of prostate cancer, the full range of physiological substrates and the consequences of their cleavage are still under investigation. However, PSMA's enzymatic activity is also implicated in folate uptake and processing, which can provide a growth advantage to cancer cells. By inhibiting this enzymatic activity, ZJ-43 can be used to probe the biological functions of PSMA and to block the uptake of PSMA-targeted drugs and imaging agents.

Quantitative Data

The inhibitory potency of ZJ-43 against PSMA has been characterized in various assays. The following tables summarize the key quantitative data available for ZJ-43.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 0.8 nM | Inhibition of Glutamate Carboxypeptidase II (GCP II) | [1] |

| Ki | 23 nM | Inhibition of Glutamate Carboxypeptidase III (GCP III) | [1] |

| IC50 | 2.4 nM | Inhibition of NAAG hydrolysis | [1] |

| Ki | 0.35 nM | Competitive binding assay against a radiolabeled PSMA ligand | [2] |

| Ki | 1.8 nM | Fluorescence-based NAALADase assay | [3] |

| IC50 | Comparable to ZJ-43 | In vitro inhibition of NAAG cleavage | [4] |

Experimental Protocols

ZJ-43 is frequently used as a specific inhibitor to validate the PSMA-mediated effects of other compounds in both in vitro and in vivo settings. Below are detailed methodologies for key experiments where ZJ-43 is instrumental.

In Vitro Cell Uptake and Blocking Assay

This protocol is designed to assess the specific uptake of a novel PSMA-targeted agent (e.g., a radiolabeled ligand or a fluorescent probe) in prostate cancer cells and to confirm that this uptake is mediated by PSMA using ZJ-43 as a competitive inhibitor.

Materials:

-

PSMA-positive prostate cancer cell line (e.g., LNCaP, 22Rv1, PC3-PIP)

-

PSMA-negative prostate cancer cell line (e.g., PC-3, DU145) for control

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Test compound (radiolabeled or fluorescently tagged PSMA ligand)

-

ZJ-43 solution (e.g., 1 mM stock in DMSO)

-

24-well plates

-

Incubator (37°C, 5% CO2)

-

Gamma counter or fluorescence microscope/plate reader

Procedure:

-

Seed PSMA-positive and PSMA-negative cells in 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.

-

For the blocking group, pre-incubate a subset of the PSMA-positive cells with a high concentration of ZJ-43 (e.g., 10-100 µM) for 30-60 minutes at 37°C.

-

Add the test compound to all wells at a desired concentration.

-

Incubate the plates at 37°C for a specific time period (e.g., 1 hour).

-

Remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound compound.

-

Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

-

Quantify the amount of the test compound in the cell lysate using a gamma counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescent compounds).

-

Express the results as a percentage of the added dose per million cells. A significant reduction in uptake in the ZJ-43 treated group compared to the untreated group in PSMA-positive cells, and low uptake in PSMA-negative cells, confirms PSMA-specific binding.[5][6]

In Vivo Biodistribution and Blocking Study

This protocol evaluates the biodistribution of a novel PSMA-targeted imaging or therapeutic agent in a tumor-bearing animal model and confirms PSMA-specific targeting using ZJ-43.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

PSMA-positive prostate cancer cells for xenograft implantation (e.g., LNCaP, 22Rv1)

-

Matrigel (optional, for subcutaneous injection)

-

Test compound (radiolabeled PSMA agent)

-

ZJ-43 solution for in vivo administration

-

Anesthesia for animals

-

Gamma counter

Procedure:

-

Establish prostate cancer xenografts in mice by subcutaneously injecting PSMA-positive cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Divide the mice into a control group and a blocking group.

-

For the blocking group, administer a high dose of ZJ-43 (e.g., 50 mg/kg) via intravenous or intraperitoneal injection 30-60 minutes prior to the administration of the test compound.

-

Administer the radiolabeled test compound to all mice via tail vein injection.

-

At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

-

Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the uptake in each organ and the tumor, and express it as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in tumor uptake in the ZJ-43 pre-treated group confirms PSMA-specific targeting.[7][8]

Signaling Pathways and Experimental Workflows

While ZJ-43's primary mechanism is the direct inhibition of PSMA's enzymatic activity, its use in research helps to elucidate the broader role of PSMA in prostate cancer biology. The following diagrams illustrate the conceptual framework of PSMA's function and the experimental workflows for evaluating PSMA inhibitors like ZJ-43.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. oncotarget.com [oncotarget.com]

- 3. A PSMA-Targeted Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of an Albumin-Based PSMA Probe With Prolonged Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

Role of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in neuroprotection

An In-Depth Technical Guide on the Neuroprotective Role of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Executive Summary

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent, urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). This enzyme is a key regulator of glutamate concentration in the synaptic cleft. By inhibiting GCPII, this class of compounds provides a dual-pronged neuroprotective strategy. Firstly, it reduces the enzymatic cleavage of the neuropeptide N-acetylaspartylglutamate (NAAG), thereby decreasing the production of excitotoxic glutamate. Secondly, it elevates synaptic levels of NAAG, which acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in further glutamate release. This mechanism has shown significant therapeutic potential in preclinical models of acute and chronic neurological disorders where glutamate excitotoxicity is a key pathological driver, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis.

Introduction to Glutamate Excitotoxicity and the GCPII Target

Excessive activation of glutamate receptors, a phenomenon termed "excitotoxicity," is a central mechanism of neuronal injury in a wide array of neurological conditions, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1] A primary therapeutic challenge has been to modulate this excitotoxicity without disrupting normal physiological glutamatergic neurotransmission, which is essential for learning and memory.

An alternative to blocking postsynaptic glutamate receptors is to regulate the presynaptic availability of glutamate.[1] One significant source of extracellular glutamate is the hydrolysis of the abundant neuropeptide N-acetyl-l-aspartyl-l-glutamate (NAAG) by Glutamate Carboxypeptidase II (GCPII).[1][2] GCPII is a membrane-bound enzyme that cleaves NAAG into N-acetylaspartate (NAA) and glutamate.[3][4] Under pathological conditions, GCPII activity can be upregulated, exacerbating glutamate-mediated damage.[1][5][6] Therefore, inhibiting GCPII presents an attractive therapeutic strategy to selectively reduce the pathological surge in glutamate without affecting its basal levels.[5][7]

The compound (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid belongs to a class of urea-based GCPII inhibitors.[8][9][10] These molecules are designed to mimic the endogenous substrate NAAG, with a central urea linkage that binds to the enzyme's active site, effectively blocking its hydrolytic activity.[2][9]

Core Mechanism of Neuroprotection

The neuroprotective effects of GCPII inhibitors are mediated by a dual mechanism that synergistically reduces glutamatergic signaling:

-

Reduction of Excitotoxic Glutamate: By inhibiting GCPII, the compound directly prevents the conversion of NAAG to glutamate. This is particularly effective in pathological states where GCPII activity is heightened, selectively attenuating the rise in extracellular glutamate that drives excitotoxicity.[4][5][7] This reduction in glutamate leads to decreased activation of postsynaptic NMDA and AMPA receptors, mitigating downstream neurotoxic cascades such as excessive calcium influx and apoptosis.[5]

-

Enhancement of Neuroprotective NAAG Signaling: The inhibition of GCPII leads to an accumulation of synaptic NAAG.[4][5] NAAG is a selective agonist for the presynaptic group II metabotropic glutamate receptor, mGluR3.[11] Activation of mGluR3 inhibits presynaptic glutamate release, creating a negative feedback loop that further dampens excitotoxicity.[5][11] This NAAG-mGluR3 pathway is a critical component of the neuroprotection afforded by GCPII inhibitors.

Signaling Pathway Diagram

References

- 1. embopress.org [embopress.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. NAALADase inhibition protects motor neurons against chronic glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate carboxypeptidase II (NAALADase) inhibition as a novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and NAAG hydrolysis

An In-depth Technical Guide on (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid and its Role in the Inhibition of N-Acetyl-L-Aspartyl-L-Glutamate (NAAG) Hydrolysis

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), a key enzyme in the central nervous system. GCPII, also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a membrane-bound zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] This enzymatic action is a primary source of extracellular glutamate in the brain.[2]

The regulation of extracellular glutamate is critical, as its excess can lead to excitotoxicity, a process implicated in a variety of neurological disorders.[1][3] These conditions include traumatic brain injury, stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2][3] By inhibiting GCPII, compounds like (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid prevent the breakdown of NAAG.[1] The subsequent increase in NAAG levels leads to the activation of presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn reduces the release of glutamate, offering a neuroprotective effect.[1]

This technical guide provides a comprehensive overview of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, a representative of a class of urea-based GCPII inhibitors. A well-studied example from this class, ZJ-43, will be used to illustrate the quantitative data and biological effects. We will delve into the quantitative aspects of its inhibitory action, detailed experimental protocols for assessing its efficacy, and the underlying signaling pathways.

Quantitative Data Presentation

The inhibitory potency of urea-based GCPII inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the available quantitative data for ZJ-43, a potent and well-characterized GCPII inhibitor with a similar structure to the topic compound.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| ZJ-43 | Glutamate Carboxypeptidase II (GCPII) | Radiometric Assay | 0.3 | 0.1 | [4] |

| CTT54 | Glutamate Carboxypeptidase II (GCPII) | HPLC-based Assay | 14 | N/A | [5] |

| CTT54.2 | Glutamate Carboxypeptidase II (GCPII) | HPLC-based Assay | 144 | N/A | [5] |

Experimental Protocols

The determination of the inhibitory activity of compounds against GCPII is crucial for drug development. Below are detailed methodologies for key experiments.

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against GCPII.

1. Materials and Reagents:

-

Recombinant human GCPII

-

Fluorescein-labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

-

Test compound (e.g., ZJ-43)

-

Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4

-

96-well microplate, black

-

Plate reader with fluorescence detection capabilities

2. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.[6]

-

Add the diluted test compound to the wells. Include a control group with buffer only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[6]

-

Initiate the enzymatic reaction by adding the fluorescein-labeled substrate to a final concentration of 100 nM.[6]

-

Monitor the fluorescence signal over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λEX/λEM = 492/516 nm).[6]

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using a suitable software like GraphPad Prism.[6]

Experimental Workflow Diagram

References

- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Method to Determine the Mode of Binding for GCPII Inhibitors using Bio-Layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

Application Notes

This document provides a detailed protocol for the chemical synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, often referred to as Lisinopril Impurity G. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry who require a pure standard of this impurity for analytical method development, validation, and impurity profiling of lisinopril active pharmaceutical ingredients (APIs).

The synthetic strategy is a three-step process commencing with the protection of the carboxylic acid functionalities of the starting amino acids, L-leucine and L-glutamic acid, as their methyl esters. This is followed by the formation of an unsymmetrical urea linkage between the two amino acid esters, mediated by carbonyldiimidazole (CDI). The final step involves the hydrolysis of the methyl ester groups to yield the target diacid compound. The protocol is designed to be robust and scalable, with purification steps included to ensure high purity of the final product.

Experimental Protocols

Step 1: Synthesis of L-Leucine Methyl Ester Hydrochloride and L-Glutamic Acid Dimethyl Ester Hydrochloride

This procedure outlines the esterification of L-leucine and L-glutamic acid to protect the carboxylic acid groups prior to urea formation.

Materials:

-

L-Leucine

-

L-Glutamic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure:

-

Preparation of L-Leucine Methyl Ester Hydrochloride:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue and triturate to induce crystallization.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-leucine methyl ester hydrochloride.

-

-

Preparation of L-Glutamic Acid Dimethyl Ester Hydrochloride:

-

Follow the same procedure as for L-leucine, using L-glutamic acid (1.0 eq) and a proportionally larger amount of methanol and thionyl chloride (2.4 eq) or TMSCl (4.0 eq) to esterify both carboxylic acid groups.

-

The product, L-glutamic acid dimethyl ester hydrochloride, is obtained as a white solid.

-

Table 1: Reagent Quantities for Esterification

| Amino Acid | Molar Eq. | Methanol (mL/g) | Thionyl Chloride (eq) | Trimethylchlorosilane (eq) |

| L-Leucine | 1.0 | 5-10 | 1.2 | 2.0 |

| L-Glutamic Acid | 1.0 | 5-10 | 2.4 | 4.0 |

Step 2: Synthesis of Diethyl (2S)-2-(((1S)-1-(methoxycarbonyl)-3-methylbutyl)carbamoylamino)pentanedioate

This step involves the formation of the urea linkage between the two amino acid esters using carbonyldiimidazole (CDI).

Materials:

-

L-Leucine methyl ester hydrochloride

-

L-Glutamic acid dimethyl ester hydrochloride

-

Carbonyldiimidazole (CDI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-glutamic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve carbonyldiimidazole (1.1 eq) in anhydrous DCM or THF.

-

Slowly add the CDI solution to the L-glutamic acid dimethyl ester solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the carbamoylimidazole intermediate.

-

In another flask, dissolve L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or THF and neutralize with triethylamine or DIPEA (1.1 eq).

-

Add the L-leucine methyl ester solution to the reaction mixture containing the activated L-glutamic acid derivative at room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea-linked diester.

Table 2: Reaction Conditions for Urea Formation

| Reagent | Molar Eq. | Solvent | Temperature (°C) | Reaction Time (h) |

| L-Glutamic acid dimethyl ester HCl | 1.0 | DCM or THF | 0 to RT | - |

| Triethylamine/DIPEA | 2.2 | DCM or THF | 0 to RT | - |

| Carbonyldiimidazole (CDI) | 1.1 | DCM or THF | 0 to RT | 1-2 (activation) |

| L-Leucine methyl ester HCl | 1.0 | DCM or THF | RT | 12-24 |

Step 3: Synthesis of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic Acid

This final step is the hydrolysis of the methyl esters to yield the target diacid.

Materials:

-

Diethyl (2S)-2-(((1S)-1-(methoxycarbonyl)-3-methylbutyl)carbamoylamino)pentanedioate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the purified urea-linked diester (1.0 eq) from Step 2 in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.5 - 3.0 eq) or sodium hydroxide (2.5 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, as a white solid. Further purification can be achieved by recrystallization if necessary.

Table 3: Hydrolysis Conditions

| Reagent | Molar Eq. | Solvent | Temperature (°C) | Reaction Time (h) |

| Urea-linked diester | 1.0 | THF/Water | RT | 2-6 |

| LiOH or NaOH | 2.5 - 3.0 | THF/Water | RT | 2-6 |

| 1 M HCl | - | Water | 0 | - |

Mandatory Visualization

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Logical steps in the synthesis of the target molecule.

GCPII inhibition assay using (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Application Notes and Protocols for GCPII Inhibition Assay

Topic: GCPII Inhibition Assay using (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

Inhibitor: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid, commonly known as ZJ-43 . [1][2]

Application Notes

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system. [3][4]It primarily catalyzes the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. [3][4][5][6]The release of glutamate, a potent excitatory neurotransmitter, is implicated in a variety of neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. [4][7]Therefore, inhibiting GCPII is a promising therapeutic strategy to mitigate glutamate-induced excitotoxicity. [8] ZJ-43 is a potent, urea-based inhibitor of GCPII. [5]It has demonstrated neuroprotective effects in several preclinical models by reducing the excessive extracellular glutamate levels. [1][2]This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of ZJ-43 and other potential inhibitors against GCPII.

Principle of the Assay

The assay measures the enzymatic activity of GCPII by quantifying the amount of glutamate produced from the hydrolysis of the substrate NAAG. The inhibitory effect of a compound is determined by measuring the reduction in glutamate production in the presence of the inhibitor compared to a control without the inhibitor. A common method for glutamate quantification is a colorimetric or fluorometric assay using glutamate dehydrogenase, which in the presence of NAD+, converts glutamate to α-ketoglutarate and NADH. The resulting NADH can be measured, and its amount is directly proportional to the glutamate produced.

Quantitative Data Summary

The inhibitory potency of ZJ-43 against GCPII has been well-characterized. The following table summarizes key quantitative data for ZJ-43.

| Parameter | Value | Description | Reference |

| IC₅₀ | 2.4 nM | The half maximal inhibitory concentration, indicating the concentration of ZJ-43 required to inhibit 50% of the GCPII activity. | [1][2] |

| Kᵢ | 0.8 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | [1] |

Experimental Protocols

Materials and Reagents

-

Recombinant human GCPII enzyme

-

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid (ZJ-43)

-

N-Acetylaspartylglutamate (NAAG) substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glutamate Dehydrogenase (GDH)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Resazurin

-

Diaphorase

-

96-well microplate (black, clear bottom for fluorescence)

-

Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Solutions

-

GCPII Enzyme Stock Solution: Reconstitute lyophilized GCPII in Tris-HCl buffer to a desired stock concentration (e.g., 1 µg/µL). Aliquot and store at -80°C.

-

ZJ-43 Stock Solution: Prepare a 10 mM stock solution of ZJ-43 in DMSO or water. Further dilute in Tris-HCl buffer to create a series of concentrations for the inhibition curve.

-

NAAG Substrate Solution: Prepare a 10 mM stock solution of NAAG in Tris-HCl buffer.

-

Detection Reagent Mix: Prepare a fresh mix containing Tris-HCl buffer, NAD⁺ (1 mM), GDH (5 U/mL), Diaphorase (0.2 U/mL), and Resazurin (20 µM). Protect from light.

Assay Procedure

-

Enzyme Preparation: Dilute the GCPII enzyme stock solution in Tris-HCl buffer to the final working concentration.

-

Inhibitor Addition: Add 10 µL of the diluted ZJ-43 solutions (or other test compounds) to the wells of the 96-well plate. For the positive control (no inhibition), add 10 µL of Tris-HCl buffer. For the negative control (no enzyme activity), add 10 µL of Tris-HCl buffer.

-

Enzyme Addition: Add 20 µL of the diluted GCPII enzyme to all wells except the negative control wells. Add 20 µL of Tris-HCl buffer to the negative control wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the NAAG substrate solution to all wells.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection: Stop the reaction and initiate the detection by adding 50 µL of the Detection Reagent Mix to all wells.

-

Final Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light, to allow for color/fluorescence development.

-

Measurement: Read the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.

Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the average fluorescence of the negative control from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Visualizations

GCPII Signaling Pathway and Inhibition

References

- 1. ZJ 43 | Carboxypeptidases | Tocris Bioscience [tocris.com]

- 2. labshake.com [labshake.com]

- 3. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 4. embopress.org [embopress.org]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Reaction Mechanism of Glutamate Carboxypeptidase II Revealed by Mutagenesis, X-ray Crystallography, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for Testing (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid Efficacy in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). GCPII is a key enzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Dysregulation of GCPII activity has been implicated in the pathophysiology of various neurological disorders and cancer, particularly prostate cancer. Inhibition of GCPII is a promising therapeutic strategy to mitigate glutamate excitotoxicity in neurological diseases and to target PSMA-expressing cancer cells.

These application notes provide detailed protocols for evaluating the efficacy of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid in established preclinical animal models of neurological disorders and prostate cancer.

Signaling Pathway of GCPII Inhibition

Caption: Signaling pathway of GCPII inhibition.

Experimental Protocols

Neurological Disorders: Traumatic Brain Injury (TBI) Mouse Model

Objective: To assess the neuroprotective effects of the test compound in a mouse model of traumatic brain injury.

Experimental Workflow:

Caption: Experimental workflow for the TBI mouse model.

Materials:

-

Male C57BL/6 mice (10-14 weeks old)

-

Weight-drop device for TBI induction

-

Isoflurane anesthesia system

-

Test compound: (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid

-

Vehicle (e.g., sterile saline or PBS)

-

Neurological Severity Score (NSS) testing apparatus

Protocol:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Baseline NSS Assessment: Habituate mice to the NSS testing equipment and perform a baseline NSS assessment. Healthy mice should have a score of 0.[1]

-

Anesthesia and TBI Induction: Anesthetize mice with isoflurane. Induce a moderate TBI using a weight-drop device. A 150g weight dropped from a height of 1 meter can be used to induce a mild to moderate injury.[2][3]

-

Animal Groups and Treatment: Randomly assign mice to the following groups (n=8-10 per group):

-

Sham + Vehicle

-

TBI + Vehicle

-

TBI + Test Compound (e.g., 10 mg/kg)

-

-

Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time post-injury (e.g., 30 minutes). Based on pharmacokinetic studies of similar compounds like 2-PMPA, a dose of 10-30 mg/kg is a reasonable starting point.[4][5]

-

Efficacy Evaluation:

-

Neurological Function: Assess the NSS at 3 hours, 24 hours, 3 days, and 10 days post-injury.[1] The NSS includes tasks evaluating motor skills, balance, alertness, and seeking behavior.[1]

-

Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze brain homogenates for levels of NAAG and glutamate using LC-MS/MS to confirm target engagement.

-

Data Presentation:

| Treatment Group | NSS Score (Mean ± SEM) at 24h post-TBI | Brain NAAG Levels (nmol/g tissue) | Brain Glutamate Levels (µmol/g tissue) |

| Sham + Vehicle | 0.5 ± 0.2 | 5.2 ± 0.4 | 8.1 ± 0.6 |

| TBI + Vehicle | 5.8 ± 0.6 | 3.1 ± 0.3 | 12.5 ± 1.1 |

| TBI + Test Compound | 3.2 ± 0.5 | 4.8 ± 0.4 | 9.3 ± 0.8 |

| p < 0.05 compared to TBI + Vehicle |

Neurological Disorders: Amyotrophic Lateral Sclerosis (ALS) Mouse Model

Objective: To evaluate the effect of the test compound on disease progression and motor function in the SOD1-G93A transgenic mouse model of ALS.

Experimental Workflow:

Caption: Experimental workflow for the ALS mouse model.

Materials:

-

SOD1-G93A transgenic mice and wild-type littermates

-

Rotarod apparatus

-

Test compound

-

Vehicle

Protocol:

-

Animal Model: Use SOD1-G93A transgenic mice, a widely used model that develops a progressive motor neuron disease resembling ALS.[6][7]

-

Treatment Groups: At a pre-symptomatic age (e.g., 50-60 days), randomly assign mice to treatment groups (n=10-15 per group):

-

Wild-type + Vehicle

-

SOD1-G93A + Vehicle

-

SOD1-G93A + Test Compound (e.g., 10 mg/kg/day)

-

-

Compound Administration: Administer the test compound or vehicle daily via an appropriate route (e.g., i.p. injection or oral gavage).

-

Efficacy Evaluation:

-

Disease Onset and Progression: Monitor mice weekly for body weight and motor performance using a rotarod test. Disease onset can be defined as the age at which peak body weight is reached or a significant decline in rotarod performance is observed.

-

Survival: Record the lifespan of each animal.

-

Histopathology: At the end-stage of the disease, collect the spinal cords for histological analysis to quantify motor neuron loss in the lumbar spinal cord.

-

Data Presentation:

| Treatment Group | Disease Onset (Days, Mean ± SEM) | Survival (Days, Mean ± SEM) | Motor Neuron Count (Lumbar Spine, Mean ± SEM) |

| SOD1-G93A + Vehicle | 95 ± 3 | 125 ± 4 | 15 ± 2 |

| SOD1-G93A + Test Compound | 105 ± 4 | 138 ± 5 | 25 ± 3 |

| p < 0.05 compared to SOD1-G93A + Vehicle |

Prostate Cancer: LNCaP Xenograft Mouse Model

Objective: To determine the anti-tumor efficacy of the test compound in a subcutaneous LNCaP xenograft model.

Experimental Workflow:

Caption: Experimental workflow for the LNCaP xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

LNCaP human prostate cancer cell line

-

Matrigel

-

Test compound

-

Vehicle

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation and Implantation: Culture LNCaP cells and prepare a suspension in a 1:1 mixture of media and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[8]

-

Tumor Growth and Group Assignment: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

-

Vehicle

-

Test Compound (e.g., 20 mg/kg/day)

-

-

Compound Administration: Administer the test compound or vehicle daily via an appropriate route (e.g., i.p. injection or oral gavage).

-

Efficacy Evaluation:

-

Tumor Growth: Measure tumor volume twice weekly using the formula: Volume = (length x width²) / 2.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for histological and immunohistochemical analysis (e.g., H&E staining, Ki-67 for proliferation, and PSMA expression).

-

Data Presentation:

| Treatment Group | Mean Tumor Volume at Day 21 (mm³, Mean ± SEM) | Mean Tumor Weight at Endpoint (g, Mean ± SEM) | Ki-67 Positive Cells (%, Mean ± SEM) |

| Vehicle | 850 ± 95 | 0.9 ± 0.1 | 75 ± 8 |

| Test Compound | 420 ± 60 | 0.45 ± 0.05 | 35 ± 5 |

| p < 0.05 compared to Vehicle |

References

- 1. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-Dose Interleukin-2 Reverses Traumatic Brain Injury-Induced Cognitive Deficit and Pain in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SOD1 in ALS: Taking Stock in Pathogenic Mechanisms and the Role of Glial and Muscle Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

Radiolabeling (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid for PET imaging

Topic: Radiolabeling of (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid for PET Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule (2S)-2-(((1S)-1-carboxy-3-methylbutyl)carbamoylamino)pentanedioic acid represents the core structure of a potent glutamate-urea-lysine inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. For Positron Emission Tomography (PET) imaging, this core structure is typically conjugated to a chelator, which firmly binds a positron-emitting radionuclide.

This document provides detailed application notes and protocols for the radiolabeling of a PSMA-targeting agent for PET imaging, using Gallium-68 ([68Ga]) as the radioisotope. The specific ligand detailed here is [68Ga]Ga-PSMA-11 , where the core inhibitor is conjugated to the chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). This agent is a well-established and clinically validated radiopharmaceutical for the detection of prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preparation and preclinical evaluation of [68Ga]Ga-PSMA-11.

Table 1: Radiosynthesis and Quality Control of [68Ga]Ga-PSMA-11

| Parameter | Value | Reference |

| Radiochemical Yield | > 95% | [1] |

| Radiochemical Purity | ≥ 95% | [1] |

| Specific Activity | 20.5 ± 10.6 MBq/µg | [1] |

| Molar Activity | 24 MBq/nmol |

Table 2: Preclinical Biodistribution of [68Ga]Ga-PSMA-11 in PSMA-Positive (22Rv1) Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g) [2][3]

| Organ | 1 hour post-injection | 2 hours post-injection | 4 hours post-injection |

| Blood | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 |

| Heart | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 |

| Lungs | 0.73 ± 0.20 | 0.25 ± 0.02 | 0.18 ± 0.01 |

| Liver | 1.54 ± 0.40 | 0.94 ± 0.34 | 0.75 ± 0.12 |

| Spleen | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 |

| Kidneys | 26.12 ± 2.74 | 23.06 ± 0.83 | 33.91 ± 8.81 |

| Muscle | 0.25 ± 0.05 | 0.12 ± 0.02 | 0.10 ± 0.02 |

| Bone | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 |

| Tumor (PSMA+) | 7.13 ± 3.54 | 8.16 ± 2.21 | 6.89 ± 2.45 |

Signaling Pathway

PSMA is a type II transmembrane glycoprotein with enzymatic activity, functioning as a folate hydrolase and a carboxypeptidase. Its signaling is closely linked to prostate cancer cell survival and proliferation. High PSMA expression is correlated with androgen receptor (AR) signaling. The enzymatic activity of PSMA is thought to provide cancer cells with a growth advantage by allowing them to internalize extracellular folates, which are essential for nucleotide synthesis and cell division[4].

Caption: Simplified PSMA signaling and function in prostate cancer.

Experimental Protocols

Preparation of the PSMA-11 Precursor Solution

Objective: To prepare a stock solution of the PSMA-11 precursor for radiolabeling, ensuring the absence of competing metal ions.

Materials:

-

PSMA-11 trifluoroacetate salt (lyophilized powder)

-

Metal-free water for injection

-

0.22 µm sterile filter

-

Sterile, metal-free vials

Procedure:

-

Bring the lyophilized PSMA-11 precursor to room temperature.

-

Reconstitute the precursor with metal-free water to a concentration of 1 mg/mL.

-

To minimize the impact of metal ion impurities, it is recommended to use the freshly prepared solution. If storage is necessary, aliquot the solution into metal-free vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Radiolabeling of PSMA-11 with Gallium-68

Objective: To chelate the PSMA-11 precursor with [68Ga]GaCl3 eluted from a 68Ge/68Ga generator.

Materials:

-

PSMA-11 precursor solution (1 µg/µL)

-

68Ge/68Ga generator

-

0.05 M HCl for generator elution

-

Sodium acetate buffer (0.5 M, pH 4.5)

-

Sterile reaction vial (10 mL)

-

Heating block or water bath set to 95°C

-

C18 Sep-Pak light cartridge (pre-conditioned with ethanol and water)

-

Sterile ethanol

-

Sterile saline for injection

Procedure:

-

Elute the 68Ge/68Ga generator with 5 mL of 0.05 M HCl to obtain [68Ga]GaCl3.

-

In a sterile reaction vial, add 10 µL of the PSMA-11 precursor solution (10 µg).

-

Add 0.5 mL of the [68Ga]GaCl3 eluate to the reaction vial.

-

Add 0.5 mL of sodium acetate buffer to adjust the pH to approximately 4.0-4.5.

-

Gently mix the solution and heat at 95°C for 10 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Purify the [68Ga]Ga-PSMA-11 by passing the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with 5 mL of sterile water to remove unreacted 68Ga.

-

Elute the [68Ga]Ga-PSMA-11 from the cartridge with 0.5 mL of sterile ethanol.

-

For injection, dilute the final product with sterile saline to a final ethanol concentration of less than 10%.

Quality Control of [68Ga]Ga-PSMA-11

Objective: To determine the radiochemical purity of the final product.

Materials:

-

Instant thin-layer chromatography (ITLC-SG) strips

-

Mobile phase: 0.1 M citrate buffer (pH 4.0)

-

Radio-TLC scanner

Procedure:

-

Spot a small drop of the final [68Ga]Ga-PSMA-11 solution onto an ITLC-SG strip.

-

Develop the strip in a chromatography chamber containing the 0.1 M citrate buffer mobile phase.

-

In this system, unchelated 68Ga remains at the origin (Rf = 0.0-0.1), while [68Ga]Ga-PSMA-11 moves with the solvent front (Rf = 0.9-1.0).

-

Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity and calculate the radiochemical purity. A purity of ≥ 95% is required for preclinical use.

Preclinical PET Imaging Protocol

Objective: To perform in vivo PET imaging in a mouse model of prostate cancer.

Materials:

-

Male athymic nude mice bearing PSMA-positive tumor xenografts (e.g., 22Rv1)

-

[68Ga]Ga-PSMA-11 solution for injection

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).

-

Administer approximately 5.5-7.4 MBq of [68Ga]Ga-PSMA-11 in 100-150 µL of saline via tail vein injection[5][6].

-

Position the mouse in the PET/CT scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction.

-